molecular formula C25H18FNOS2 B11690793 N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide

N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide

Cat. No.: B11690793
M. Wt: 431.5 g/mol
InChI Key: WBBTWVSXTOBWJA-UHFFFAOYSA-N
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Description

N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide is a complex organic compound characterized by the presence of phenylsulfanyl groups and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzamide moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenylsulfanyl derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenylsulfanyl and fluorobenzamide groups. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide is unique due to its specific substitution pattern and the presence of both phenylsulfanyl and fluorobenzamide groups

Properties

Molecular Formula

C25H18FNOS2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C25H18FNOS2/c26-24-14-8-7-13-23(24)25(28)27-18-15-21(29-19-9-3-1-4-10-19)17-22(16-18)30-20-11-5-2-6-12-20/h1-17H,(H,27,28)

InChI Key

WBBTWVSXTOBWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3F)SC4=CC=CC=C4

Origin of Product

United States

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